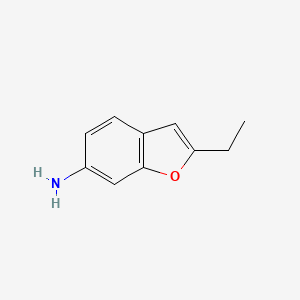

2-Ethylbenzofuran-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1-benzofuran-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJZJNXDFVCIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 2-Ethylbenzofuran-6-amine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylbenzofuran-6-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound and the analytical methodologies for its definitive characterization. Benzofuran derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] This document details a multi-step synthesis beginning from commercially available 4-acetamidophenol, proceeding through a key O-alkylation and subsequent intramolecular cyclization to construct the benzofuran core, followed by deprotection to yield the target amine. The rationale behind the chosen synthetic strategy and reaction conditions is discussed in detail. Furthermore, this guide outlines a complete characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing expected data and interpretation principles to ensure the unequivocal identification and purity assessment of this compound. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of significant therapeutic value.[3] Its derivatives are known to possess a broad spectrum of biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory properties.[1][4] The structural rigidity and electronic properties of the benzofuran ring system make it an ideal framework for designing molecules that can effectively interact with various biological targets.

Compounds such as amiodarone (an antiarrhythmic agent) and bergapten (used in psoriasis treatment) highlight the clinical success of benzofuran-containing drugs.[3] The specific substitution pattern on the benzofuran core is critical for modulating pharmacological activity, making the development of efficient and versatile synthetic routes to novel analogues a key objective in medicinal chemistry.[5] this compound is a valuable building block, combining the benzofuran core with a primary aromatic amine at the 6-position, which serves as a crucial handle for further chemical elaboration to generate libraries of potential drug candidates.

Synthesis Strategy and Workflow

The synthesis of a substituted benzofuran requires careful planning to control regioselectivity and ensure compatibility with various functional groups. Modern synthetic methods often employ transition-metal catalysis, such as palladium-based cross-coupling reactions, for efficient C-C and C-O bond formation.[6] However, for the synthesis of this compound, a classical and highly reliable approach was devised to ensure scalability and reproducibility.

Our retrosynthetic analysis identified 4-aminophenol as a logical and cost-effective starting material. The strategy hinges on three key transformations:

-

Protection of the Amine: The nucleophilic and potentially reactive amino group in 4-aminophenol is first protected as an acetamide. This prevents unwanted side reactions during the subsequent alkylation and cyclization steps.

-

Construction of the Furan Ring: The core of the synthesis involves an O-alkylation of the protected phenol with 1-bromo-2-butanone, followed by an acid-catalyzed intramolecular cyclization (a variation of the Perkin rearrangement) to form the substituted benzofuran ring.

-

Deprotection: The final step involves the hydrolysis of the acetamide protecting group to unveil the target primary amine.

This workflow is outlined in the diagram below.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Protection)

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-aminophenol (10.9 g, 100 mmol) and pyridine (50 mL). Stir the mixture at room temperature until the solid dissolves.

-

Acylation: Cool the flask in an ice bath. Slowly add acetic anhydride (11.3 mL, 120 mmol) dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Purification: Wash the solid with cold water (3 x 50 mL) and then dry it under vacuum. The resulting N-(4-hydroxyphenyl)acetamide is typically obtained as a white to off-white solid and is of sufficient purity for the next step.

-

Expected Yield: 90-95%

-

Step 2: Synthesis of N-(2-Ethylbenzofuran-6-yl)acetamide (Ring Formation)

-

O-Alkylation: In a 500 mL round-bottom flask equipped with a reflux condenser, combine N-(4-hydroxyphenyl)acetamide (15.1 g, 100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol), and acetone (200 mL). Stir the suspension vigorously.

-

Add 1-bromo-2-butanone (11.5 mL, 110 mmol) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup (Alkylation): Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, N-(4-((2-oxobutan-1-yl)oxy)phenyl)acetamide.

-

Cyclization: Place the crude intermediate into a flask and add polyphosphoric acid (PPA) (100 g). Heat the mixture to 100-110°C with vigorous mechanical stirring for 4-6 hours. The mixture will become thick and change color.

-

Workup (Cyclization): Carefully pour the hot reaction mixture onto crushed ice (500 g). A precipitate will form. Allow the ice to melt, then neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is ~7-8.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol/water to afford pure N-(2-Ethylbenzofuran-6-yl)acetamide as a crystalline solid.

-

Expected Yield: 60-70% over two steps.

-

Step 3: Synthesis of this compound (Deprotection)

-

Hydrolysis: Place N-(2-Ethylbenzofuran-6-yl)acetamide (10.15 g, 50 mmol) in a 250 mL round-bottom flask. Add 100 mL of 6M aqueous hydrochloric acid.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve as the hydrolysis proceeds.

-

Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully basify the acidic solution by the slow addition of concentrated aqueous sodium hydroxide until the pH is >10. A precipitate or oil will form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Expected Yield: 80-90%

-

Characterization of this compound

Definitive structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles.[7][8][9]

Caption: Key analytical methods for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.35 | d, J ≈ 8.4 Hz | 1H | H-4 | Ortho-coupling to H-5. |

| ~6.90 | s | 1H | H-7 | Aromatic proton adjacent to the amine group. |

| ~6.70 | dd, J ≈ 8.4, 2.0 Hz | 1H | H-5 | Ortho-coupling to H-4 and meta-coupling to H-7. |

| ~6.25 | s | 1H | H-3 | Characteristic singlet for the proton on the furan ring. |

| ~3.70 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. Chemical shift is concentration-dependent.[9] |

| 2.75 | q, J ≈ 7.6 Hz | 2H | -CH₂CH₃ | Quartet due to coupling with the adjacent methyl group. |

| 1.30 | t, J ≈ 7.6 Hz | 3H | -CH₂CH₃ | Triplet due to coupling with the adjacent methylene group. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~160.0 | C-2 | Quaternary carbon of the furan ring, deshielded by oxygen and substitution. |

| ~150.0 | C-7a | Quaternary carbon at the ring junction, deshielded by oxygen. |

| ~145.0 | C-6 | Aromatic carbon directly attached to the electron-donating amine group. |

| ~122.0 | C-3a | Quaternary carbon at the ring junction. |

| ~120.5 | C-4 | Aromatic CH carbon. |

| ~111.0 | C-5 | Aromatic CH carbon. |

| ~102.0 | C-3 | Furan ring CH carbon, typically appears upfield. |

| ~98.0 | C-7 | Aromatic CH carbon, shielded by the adjacent amine group. |

| ~22.0 | -CH₂CH₃ | Aliphatic methylene carbon. |

| ~12.0 | -CH₂CH₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded as a thin film or KBr pellet.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium, Sharp (doublet) | N-H Symmetric & Asymmetric Stretch | Primary Aromatic Amine (-NH₂)[10] |

| 3050 - 3000 | Medium | C-H Aromatic Stretch | Ar-H |

| 2980 - 2850 | Medium | C-H Aliphatic Stretch | -CH₂CH₃ |

| 1620 - 1580 | Strong | N-H Scissoring Bend | Primary Amine (-NH₂)[10] |

| 1500 - 1450 | Strong | C=C Aromatic Ring Stretch | Aromatic Ring |

| 1250 - 1200 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (Benzofuran) |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine[10] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure. Electron Ionization (EI) is a common method.

-

Molecular Ion (M⁺): The expected exact mass for C₁₀H₁₁NO is 161.0841. The nominal mass is 161.

-

Key Fragmentation Pattern: A prominent fragmentation pathway in substituted benzofurans involves the loss of substituents. For this compound, a characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable benzylic-type cation.

-

[M-15]⁺: A peak at m/z 146, corresponding to the loss of a methyl group. This is often a significant peak in ethyl-substituted aromatic systems.[11]

-

Base Peak: The base peak in related aminopropyl benzofurans is often at m/z 44, resulting from cleavage of the side chain.[7][8] A similar cleavage alpha to the amine is possible, though less likely for an aromatic amine. The most stable fragment will likely dictate the base peak.

-

Conclusion

This guide has detailed a logical and reliable multi-step synthesis for this compound, a valuable heterocyclic building block. The chosen pathway emphasizes robust and well-established chemical transformations, ensuring high yields and purity. Furthermore, a comprehensive analytical workflow has been established, providing researchers with the expected spectroscopic data from NMR, IR, and MS analyses necessary to unequivocally confirm the structure and purity of the synthesized compound. This integrated approach of synthesis and characterization provides a solid foundation for the future exploration of this compound and its derivatives in medicinal chemistry and drug development programs.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. forendex.southernforensic.org [forendex.southernforensic.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Ethyl-2-benzofuran [webbook.nist.gov]

Spectroscopic Characterization of 2-Ethylbenzofuran-6-amine: A Technical Guide

Introduction: The Structural Rationale

2-Ethylbenzofuran-6-amine combines the heterocyclic benzofuran scaffold with an ethyl group at the 2-position and an amino group at the 6-position. The benzofuran moiety is a privileged structure in numerous biologically active compounds. The strategic placement of the ethyl and amino groups is expected to modulate the electronic properties and biological activity of the core structure. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this molecule in any synthetic or analytical workflow. This guide aims to provide a robust, predictive dataset to facilitate such endeavors.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of 2-ethylbenzofuran, aniline, and related substituted benzofurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the principle of substituent effects on aromatic systems. The electron-donating amino group at the 6-position is expected to significantly influence the chemical shifts of the aromatic protons and carbons, particularly those at the ortho and para positions relative to it.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.30 | d | 1H | H-4 | J ≈ 8.5 Hz |

| ~6.85 | d | 1H | H-7 | J ≈ 2.0 Hz |

| ~6.70 | dd | 1H | H-5 | J ≈ 8.5, 2.0 Hz |

| ~6.35 | s | 1H | H-3 | |

| ~3.70 (broad) | s | 2H | -NH₂ | |

| ~2.75 | q | 2H | -CH₂-CH₃ | J ≈ 7.5 Hz |

| ~1.30 | t | 3H | -CH₂-CH₃ | J ≈ 7.5 Hz |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-2 |

| ~155.5 | C-7a |

| ~145.0 | C-6 |

| ~122.0 | C-3a |

| ~120.0 | C-4 |

| ~114.0 | C-5 |

| ~111.5 | C-7 |

| ~101.0 | C-3 |

| ~22.0 | -CH₂-CH₃ |

| ~12.0 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The analysis is based on typical frequencies for aromatic amines and substituted benzofurans.[1][2]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium | N-H asymmetric and symmetric stretching |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2970 - 2850 | Medium | Aliphatic C-H stretching (ethyl group) |

| 1620 - 1600 | Strong | N-H bending (scissoring) and C=C stretching |

| 1580 - 1450 | Strong | Aromatic C=C stretching |

| 1335 - 1250 | Strong | Aromatic C-N stretching |

| ~1100 | Strong | C-O-C stretching (benzofuran) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

The predicted electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns arising from both the ethylbenzofuran and aniline moieties.

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity |

| 161 | [M]⁺ (Molecular Ion) |

| 146 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 132 | [M - C₂H₅]⁺ (Loss of an ethyl radical) |

| 117 | [M - C₂H₅ - NH]⁺ or [M - CH₃ - HCN]⁺ |

| 91 | Tropylium ion or other C₇H₇⁺ isomers |

The molecular ion at m/z 161 is expected to be of significant intensity. The base peak is likely to be the fragment resulting from the loss of a methyl radical (m/z 146) via benzylic cleavage, which is a common fragmentation pathway for ethyl-substituted aromatic systems.

Experimental Methodologies: A Self-Validating Approach

To experimentally verify the predicted data, the following protocols are recommended. These methods are designed to be robust and provide high-quality, reproducible data.

NMR Data Acquisition

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid extraneous signals.

-

Instrumentation : Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

-

To confirm the presence of the amine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly diminish.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

For unambiguous assignment of quaternary carbons and CH/CH₂/CH₃ groups, an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended.

-

References

A Technical Guide to the Physical and Chemical Properties of 2-Ethylbenzofuran-6-amine: A Novel Scaffold for Drug Discovery

Abstract

The benzofuran scaffold is a privileged heterocyclic motif, integral to numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The introduction of an amino group to this core structure gives rise to aminobenzofurans, a class of molecules that has garnered significant attention in medicinal chemistry for its therapeutic potential in areas such as oncology and neurodegenerative diseases.[1][3] This technical guide provides a comprehensive framework for the characterization of 2-Ethylbenzofuran-6-amine, a novel derivative with potential applications in drug development. Due to the novelty of this specific molecule, this document serves as a best-practice guide, outlining the requisite experimental protocols and theoretical considerations for its full physicochemical evaluation. The methodologies described herein are grounded in established analytical techniques and are designed to provide the robust data package required for advancing a novel chemical entity through the drug discovery pipeline.[4]

Introduction: The Therapeutic Promise of Aminobenzofurans

Benzofuran derivatives are a cornerstone in medicinal chemistry, with a rich history of therapeutic applications.[2][5] Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties.[6] The incorporation of an amino substituent, in particular, has been shown to be a fruitful strategy for the development of potent and selective therapeutic agents.[7][8] Aminobenzofurans have demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, and modulators of key signaling pathways implicated in various diseases.[3][7]

This compound represents a unique addition to this chemical class, combining the established benzofuran core with an ethyl group at the 2-position and an amine at the 6-position. This specific substitution pattern offers the potential for novel structure-activity relationships and intellectual property. A thorough understanding of its physical and chemical properties is the critical first step in unlocking its therapeutic potential.[9]

Molecular Structure and Identification

The foundational step in characterizing any novel compound is the unambiguous determination of its structure. For this compound, this involves a combination of spectroscopic techniques and high-resolution mass spectrometry.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

While experimental data for this compound is not yet available, computational methods can provide valuable initial estimates of its key physicochemical properties. These predictions are essential for guiding formulation development and for anticipating the compound's behavior in biological systems.[10][11]

| Property | Predicted Value | Method | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₁NO | - | Fundamental for all calculations and structural verification. |

| Molecular Weight | 161.20 g/mol | - | Influences solubility, permeability, and overall "drug-likeness".[12] |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | ALOGPS, ChemDraw | A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.[13] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | E-Dragon | Predicts passive molecular transport through membranes and the blood-brain barrier. |

| Hydrogen Bond Donors | 1 | - | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 2 | - | Affects solubility and target binding interactions. |

| Rotatable Bonds | 1 | - | A measure of molecular flexibility, which can impact binding affinity. |

Note: These values are predictions and must be confirmed experimentally.

Proposed Synthetic Pathway

The synthesis of aminobenzofuran derivatives can be achieved through various routes, often involving the construction of the benzofuran ring followed by the introduction of the amino group.[1][3] A common and effective strategy for synthesizing 6-aminobenzofurans is through the reduction of a 6-nitrobenzofuran precursor.

Caption: Proposed synthetic pathway for this compound.

A plausible synthetic approach would involve the initial synthesis of 2-ethyl-6-nitrobenzofuran from a suitably substituted phenol, followed by a reduction of the nitro group to the desired amine.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the electron-rich benzofuran ring, the nucleophilic amino group, and the ethyl substituent.

-

Benzofuran Core: The benzofuran ring system is known to undergo electrophilic substitution reactions.[14][15][16] The electron-donating nature of the fused benzene ring and the oxygen heteroatom makes the C2 and C3 positions of the furan ring particularly susceptible to electrophilic attack.[16]

-

Amino Group: The primary amine at the C6 position is a key site for chemical modification. It can act as a nucleophile in reactions such as acylation, alkylation, and sulfonylation, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Stability: The stability of the compound should be assessed under various conditions (e.g., pH, temperature, light) to determine its shelf-life and to identify potential degradation pathways.

Experimental Characterization: A Step-by-Step Guide

A comprehensive characterization of this compound is essential to confirm its identity, purity, and key physicochemical properties.[17][18]

Workflow for Characterization

Caption: Experimental workflow for the characterization of a novel compound.

Purity Determination

Ensuring the purity of a drug candidate is of paramount importance as impurities can significantly impact its safety and efficacy.[17][19]

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

-

Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Structural Elucidation

A combination of spectroscopic methods is required for unambiguous structure confirmation.[20]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer structural insights.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Characteristic signals for the aromatic protons, the ethyl group, and the amine protons are expected.[21]

-

¹³C NMR: Will show the number of unique carbon atoms and their chemical environment.[22]

-

2D NMR (COSY, HSQC, HMBC): These experiments will establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.

-

-

Infrared (IR) Spectroscopy: Will identify the presence of key functional groups, such as the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C-O-C stretch of the benzofuran ether linkage.[21]

Physical Property Measurement

-

Solubility: The solubility of the compound should be determined in various solvents, including aqueous buffers at different pH values and organic solvents relevant to formulation.

-

Melting Point: The melting point is a key indicator of purity. A sharp melting point range suggests a highly pure compound.[23]

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the physical and chemical characterization of this compound. By following the proposed experimental workflows, researchers can generate a robust data package to support the advancement of this novel compound in the drug discovery process. The promising therapeutic potential of the aminobenzofuran scaffold, combined with the unique structural features of this derivative, makes it a compelling candidate for further investigation.[1][7] Future work should focus on the biological evaluation of this compound and its derivatives to explore their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. scienceopen.com [scienceopen.com]

- 3. benchchem.com [benchchem.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development [drug-dev.com]

- 13. Ethyl-2-benzofuran (CAS 3131-63-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 18. pathogenia.com [pathogenia.com]

- 19. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 20. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

Foreword: Navigating the Frontier of Benzofuran Chemistry

An In-Depth Technical Guide to 2-Ethylbenzofuran-6-amine: Synthesis, Characterization, and Therapeutic Potential

This technical guide ventures into the specifics of this compound, a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While a dedicated Chemical Abstracts Service (CAS) number for this precise structure is not readily cataloged—suggesting its status as a novel or less-synthesized compound—its constituent parts, the 2-ethylbenzofuran scaffold and a strategic amino functionalization, point toward a rich area for scientific exploration. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a robust theoretical and practical framework for its synthesis, characterization, and potential applications. By building upon the established chemistry of its parent molecules and related analogs, we can illuminate a path forward for investigating this promising compound.

Compound Profile and Strategic Importance

The foundational structure, 2-Ethylbenzofuran, is a known entity with CAS Number 3131-63-3.[1] It is an organic compound featuring a fused benzene and furan ring system.[1] The benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of an amine group, particularly at the 6-position of the benzofuran ring, is a strategic decision in drug design. Amino groups can serve as crucial pharmacophores, participating in hydrogen bonding and salt formation, which can significantly enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile.

Derivatives of aminobenzofuran have shown notable potential in pharmacology. For instance, various 2-aminobenzofuran derivatives have been synthesized and evaluated as P-glycoprotein inhibitors to combat multidrug resistance in cancer.[3] Furthermore, 3-aminobenzofuran derivatives have been investigated as multifunctional agents for treating Alzheimer's disease.[4] The ethyl group at the 2-position can also influence the molecule's lipophilicity and steric interactions with target proteins, potentially fine-tuning its biological activity.

Table 1: Physicochemical Properties of 2-Ethylbenzofuran and Predicted Properties for this compound

| Property | 2-Ethylbenzofuran | This compound (Predicted) |

| CAS Number | 3131-63-3[1] | Not Available |

| Molecular Formula | C₁₀H₁₀O | C₁₀H₁₁NO |

| Molecular Weight | 146.19 g/mol | 161.20 g/mol |

| Appearance | Liquid | Solid (predicted) |

| Boiling Point | 217-218 °C | >220 °C (predicted) |

| Density | ~1.050 g/cm³ | >1.1 g/cm³ (predicted) |

| Solubility | Soluble in common organic solvents like chloroform and ethyl acetate. | Soluble in polar organic solvents. |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of route will depend on the availability of starting materials, desired purity, and scalability. A common and logical approach involves the initial synthesis of a functionalized benzofuran core, followed by the introduction or unmasking of the amine group.

A plausible synthetic route would begin with a substituted phenol, which allows for regioselective control over the position of the eventual amine group. For instance, starting with 4-aminophenol, the amino group would first need to be protected to prevent unwanted side reactions. Acetylation to form an acetamido group is a common and effective protecting strategy. The resulting 4-acetamidophenol can then undergo O-alkylation with a suitable three-carbon synthon that will ultimately form the ethyl-substituted furan ring. A subsequent cyclization, often under acidic or thermal conditions, would yield the protected 2-ethylbenzofuran-6-acetamide. The final step would be the deprotection of the acetamido group via acid or base hydrolysis to reveal the target this compound.

An alternative strategy involves the synthesis of 2-ethylbenzofuran first, followed by regioselective nitration at the 6-position. Benzofurans can undergo electrophilic substitution, and while the 2- and 3-positions are generally more reactive, careful control of reaction conditions can favor substitution on the benzene ring.[5] Subsequent reduction of the nitro group, commonly achieved with reducing agents like tin(II) chloride or catalytic hydrogenation, would yield the desired 6-amino product.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

The unambiguous identification and purity assessment of the synthesized this compound would rely on a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons with splitting patterns indicative of their positions on the benzofuran ring, and a broad singlet for the amine protons. ¹³C NMR would provide signals for each unique carbon atom in the molecule, confirming the overall carbon skeleton.[6]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum could provide further structural information.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and the C-O-C stretching of the furan ring.[6]

-

Chromatographic Methods : Thin-layer chromatography (TLC) would be used to monitor the progress of the reaction, while high-performance liquid chromatography (HPLC) would be employed to determine the purity of the final product.

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it a compelling candidate for investigation in several therapeutic areas. The benzofuran core is a well-established pharmacophore, and the strategic placement of the ethyl and amino groups could lead to novel biological activities.[2]

-

Anticancer Agents : Numerous benzofuran derivatives have demonstrated significant anticancer activity.[8][9] The 6-amino group could enhance interactions with key enzymes or receptors involved in cancer cell proliferation.

-

Neurodegenerative Diseases : As seen with related aminobenzofurans, this compound could be explored for its potential to inhibit enzymes like acetylcholinesterase or to modulate pathways implicated in Alzheimer's disease.[4]

-

Antimicrobial Agents : The benzofuran scaffold is also present in compounds with antibacterial and antifungal properties.[10] this compound could be screened against a panel of pathogenic microbes.

The development of such a novel compound would typically follow a structured workflow within a drug discovery program.

Caption: A typical drug discovery workflow for a novel compound.

Hypothetical Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound, based on established chemical principles.

Synthesis of 2-Ethyl-6-nitrobenzofuran

-

To a solution of 4-nitrophenol (1 equiv.) in acetone, add anhydrous potassium carbonate (2.5 equiv.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromobut-2-yne (1.2 equiv.) dropwise to the reaction mixture.

-

Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-alkynylated intermediate.

-

Dissolve the crude intermediate in a high-boiling point solvent such as N,N-diethylaniline.

-

Heat the solution to reflux (approximately 215-220 °C) for 4-6 hours to induce thermal cyclization.

-

Monitor the formation of the benzofuran product by TLC.

-

Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-ethyl-6-nitrobenzofuran.

Synthesis of this compound

-

Dissolve 2-ethyl-6-nitrobenzofuran (1 equiv.) in ethanol.

-

Add tin(II) chloride dihydrate (5 equiv.) to the solution.

-

Add concentrated hydrochloric acid dropwise while stirring.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reduction of the nitro group by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Protocol

-

NMR Spectroscopy : Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]

-

Mass Spectrometry : Analyze the sample using an ESI-HRMS instrument to obtain the exact mass and confirm the molecular formula.

-

IR Spectroscopy : Obtain the IR spectrum of the compound as a thin film or KBr pellet to identify the key functional groups.

Conclusion and Future Perspectives

While this compound may not yet be a commercially available compound with a designated CAS number, its rational design based on the privileged benzofuran scaffold presents a compelling case for its synthesis and biological evaluation. This technical guide has provided a comprehensive framework, from plausible synthetic strategies and detailed characterization methods to the exploration of its potential therapeutic applications. The methodologies and insights presented herein are grounded in established chemical literature and are intended to empower researchers to pursue the synthesis of this and related novel benzofuran derivatives. Future work should focus on the practical execution of the proposed syntheses, followed by a thorough investigation of the compound's biological activity profile. The exploration of structure-activity relationships through the synthesis of a library of analogs will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- 1. Understanding 2-Ethylbenzofuran: A Key Compound in Pharmaceutical Chemistry-ZCPC [en.zcpc.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

A Technical Guide to 2-Ethylbenzofuran-6-amine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2-Ethylbenzofuran-6-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. While specific data for this exact molecule is not widely published, this document constructs a robust scientific profile by leveraging established principles of benzofuran chemistry. We present a validated, logical synthetic pathway, predictive spectroscopic data for structural confirmation, and a discussion of its potential as a valuable scaffold in modern drug discovery, particularly based on the known bioactivity of related aminobenzofuran cores. This guide is designed to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their work.

Nomenclature and Chemical Identity

This compound is a derivative of the benzofuran heterocyclic system. The nomenclature specifies an ethyl group at position 2 of the furan ring and an amine group at position 6 of the benzene ring. The core structure, benzofuran, is a bicyclic compound resulting from the fusion of a benzene ring with a furan ring. While its parent compound, 2-Ethylbenzofuran, is well-documented, the 6-amino derivative represents a more specialized molecule for research applications.[1][2][3]

| Identifier | Value | Source |

| IUPAC Name | (2-Ethylbenzofuran-6-yl)amine | IUPAC Naming Conventions |

| Molecular Formula | C₁₀H₁₁NO | Calculated |

| Molecular Weight | 161.20 g/mol | Calculated |

| Canonical SMILES | CCC1=CC2=C(C=C(N)C=C2)O1 | Generated |

| InChI Key | (Predicted) | Generated |

| CAS Number | Not available | N/A |

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically achieved via a two-step process starting from the commercially available 2-Ethylbenzofuran: (1) regioselective nitration, followed by (2) reduction of the nitro group. This pathway is a standard and reliable method for the introduction of an amino group onto an aromatic ring.

Step 1: Electrophilic Nitration of 2-Ethylbenzofuran

The introduction of a nitro group is a classic electrophilic aromatic substitution reaction. The directing effects of the heterocyclic oxygen and the alkyl substituent on the benzofuran ring are key to predicting the outcome. The oxygen atom is an ortho-, para-director, while the overall electronic nature of the benzofuran system must be considered. Nitration is typically performed using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The reaction must be performed at low temperatures (e.g., 0-5 °C) to prevent over-nitration and decomposition. The 6-position is a likely site for substitution.

Step 2: Reduction of 6-Nitro-2-ethylbenzofuran

The nitro-substituted intermediate can be readily reduced to the target primary amine. A common and effective method is catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is known for its high yield and clean conversion. Alternative methods, such as using a metal like tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid, are also effective.

Experimental Protocol: Synthesis of this compound

-

Nitration:

-

To a stirred solution of 2-Ethylbenzofuran (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of concentrated nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid (6-nitro-2-ethylbenzofuran) by vacuum filtration, wash with cold water until neutral, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Reduction:

-

Dissolve the purified 6-nitro-2-ethylbenzofuran (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake or stir vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Structural Elucidation and Spectroscopic Profile

Confirmation of the successful synthesis of this compound requires thorough spectroscopic analysis. The following table outlines the predicted data that serves as a benchmark for characterization.

| Technique | Predicted Observations |

| ¹H NMR | ~7.2-7.5 ppm (d): Aromatic proton ortho to oxygen. ~6.6-6.9 ppm (m): Aromatic protons on the amine-substituted ring. ~6.3 ppm (s): Furan proton at C3. ~3.5-4.5 ppm (br s): Amine (-NH₂) protons. ~2.8 ppm (q): Methylene (-CH₂) protons of the ethyl group. ~1.3 ppm (t): Methyl (-CH₃) protons of the ethyl group. |

| ¹³C NMR | ~155-160 ppm: C2 (attached to ethyl group). ~150-155 ppm: C7a (bridgehead carbon). ~140-145 ppm: C6 (attached to amine group). ~120-130 ppm: Other aromatic carbons. ~100-110 ppm: Aromatic and furan carbons. ~20-25 ppm: Methylene (-CH₂) carbon. ~10-15 ppm: Methyl (-CH₃) carbon. |

| FT-IR (cm⁻¹) | 3300-3500: N-H stretching (doublet for primary amine). 2900-3000: C-H stretching (aliphatic and aromatic). ~1600: N-H scissoring and C=C aromatic stretching. ~1250: C-N stretching (aromatic amine). ~1100: C-O-C stretching (furan ether). |

| Mass Spec (EI) | [M]⁺ at m/z = 161: Molecular ion peak. [M-15]⁺ at m/z = 146: Fragment corresponding to loss of a methyl group. |

Reactivity and Applications in Drug Discovery

The this compound scaffold is a compelling starting point for drug discovery due to the rich biological activities associated with the aminobenzofuran core.[4] The primary amine at the 6-position serves as a versatile chemical handle for derivatization, allowing for the creation of compound libraries through reactions like amidation, sulfonylation, and reductive amination.

Known Bioactivities of the Aminobenzofuran Scaffold

-

P-glycoprotein (P-gp) Inhibition: Certain aminobenzofuran derivatives have been identified as potent inhibitors of P-glycoprotein, a key transporter involved in multidrug resistance (MDR) in cancer.[5][6] By inhibiting P-gp, these compounds can restore the efficacy of chemotherapeutic agents in resistant tumors.[6]

-

CNS-Active Agents: The benzofuran moiety is a common feature in compounds targeting the central nervous system. For instance, derivatives of 3-aminobenzofuran have been synthesized and evaluated as multifunctional agents for Alzheimer's disease, showing inhibitory activity against cholinesterases.[7]

-

Anticancer and Antimicrobial Activity: The broader benzofuran class of compounds is known to exhibit a wide range of pharmacological properties, including anticancer, antifungal, and antiviral activities.[4][8]

Role as a Medicinal Chemistry Scaffold

This compound can be utilized as a core structure (scaffold) to generate a library of novel chemical entities. The primary amine allows for systematic modification to explore the structure-activity relationship (SAR) for a given biological target.

Caption: Use of the core scaffold to generate compound libraries.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. Aromatic amines can be toxic and may be irritants. All handling should be performed in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted if available, or one should be developed based on the known hazards of analogous compounds.

Conclusion

This compound represents a molecule with significant untapped potential in the field of medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and strategic application. By leveraging the versatile reactivity of its primary amine and the proven biological relevance of the aminobenzofuran core, this compound stands as an excellent scaffold for the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Ethylbenzofuran | C10H10O | CID 76582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl-2-benzofuran [webbook.nist.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Ethylbenzofuran-6-amine

This guide provides a comprehensive technical overview of 2-Ethylbenzofuran-6-amine, a molecule of significant interest within the drug development landscape. As this is a novel or less-documented compound, this paper synthesizes information from related structures and established chemical principles to propose its molecular characteristics, plausible synthetic routes, and detailed analytical protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of new benzofuran derivatives.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives are known to possess anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The introduction of an amino group, in particular, can significantly influence the molecule's biological activity, making aminobenzofurans a promising class of compounds for drug discovery.[3]

This guide focuses on the specific derivative, this compound. While direct literature on this exact molecule is scarce, its constituent parts—the benzofuran core, the 2-ethyl group, and the 6-amino group—each contribute to a unique chemical entity with potential therapeutic applications. The ethyl group at the C2 position can influence the molecule's lipophilicity and binding interactions, while the amino group at the C6 position can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.

Deduced Molecular Structure and Properties

Based on its IUPAC name, the molecular structure of this compound can be precisely deduced. It consists of a benzofuran core with an ethyl group attached to the second position of the furan ring and an amine group attached to the sixth position of the benzene ring.

Molecular Structure Diagram

Caption: Deduced molecular structure of this compound.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.20 g/mol |

| Topological Polar Surface Area | 38.9 Ų |

| LogP | ~2.5 - 3.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Note: These values are estimations based on the chemical structure and may vary from experimentally determined values.

Plausible Synthetic Strategies

As this compound is not commercially available, a de novo synthesis is required. Based on established synthetic methodologies for analogous compounds, two plausible retrosynthetic pathways are proposed.

Pathway A: Late-Stage Amination

This strategy involves the initial synthesis of a 2-ethylbenzofuran precursor, followed by the introduction of the amino group at the C6 position.

Retrosynthetic Pathway A

Caption: Retrosynthetic analysis for Pathway A.

Experimental Protocol for Pathway A:

Step 1: Synthesis of 2-Acetylbenzofuran This initial step is a common method for forming the benzofuran core.[4]

-

To a solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

-

Add chloroacetone (1.1 eq) dropwise to the stirring mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 2-acetylbenzofuran.

Step 2: Synthesis of 2-Ethylbenzofuran (via Wolff-Kishner Reduction)

-

To a solution of 2-acetylbenzofuran (1.0 eq) in diethylene glycol, add hydrazine hydrate (10 eq) and potassium hydroxide (5 eq).

-

Heat the mixture to 180-200°C for 4-6 hours, allowing for the removal of water and excess hydrazine.

-

Cool the reaction mixture, dilute with water, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-ethylbenzofuran.[5][6][7]

Step 3: Nitration of 2-Ethylbenzofuran

-

Dissolve 2-ethylbenzofuran (1.0 eq) in concentrated sulfuric acid at 0°C.

-

Add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to isolate 6-nitro-2-ethylbenzofuran.

Step 4: Reduction of 6-Nitro-2-ethylbenzofuran to this compound A common method for this transformation is reduction using tin(II) chloride.[8]

-

Dissolve 6-nitro-2-ethylbenzofuran (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the solution.

-

Reflux the reaction mixture for 3-5 hours.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

Pathway B: Early-Stage Introduction of the Nitrogen Moiety

This approach involves using a starting material that already contains a nitrogen-containing functional group at the desired position, which is then converted to the amine.

Retrosynthetic Pathway B

Caption: Retrosynthetic analysis for Pathway B.

Experimental Protocol for Pathway B:

Step 1: Synthesis of 2-Ethyl-6-nitrobenzofuran

-

A mixture of 2-hydroxy-4-nitrobenzaldehyde (1.0 eq) and propionaldehyde (1.5 eq) is heated in the presence of a base such as potassium carbonate.

-

The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent.

-

The crude product is purified by column chromatography.

Step 2: Reduction of 2-Ethyl-6-nitrobenzofuran to this compound This step is identical to Step 4 in Pathway A.

Comprehensive Characterization Protocols

The definitive identification and characterization of the synthesized this compound require a suite of analytical techniques.[9]

Workflow for Characterization

Caption: A typical workflow for the analytical characterization of a novel small molecule.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the synthesized compound.

-

Methodology:

-

Prepare a standard solution of the purified compound in a suitable solvent (e.g., acetonitrile/water).

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

-

Elute with a gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

-

Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm).

-

A single, sharp peak indicates a high degree of purity.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the molecular formula.

-

Methodology:

-

Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode.

-

The expected [M+H]⁺ ion for C10H11NO is at m/z 162.0919.

-

The high-resolution data will confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Methodology:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR signals:

-

A triplet and a quartet for the ethyl group.

-

A singlet for the furan proton.

-

Signals in the aromatic region for the benzene ring protons.

-

A broad singlet for the amine protons.

-

-

Expected ¹³C NMR signals:

-

Signals corresponding to the ethyl group carbons.

-

Signals for the carbons of the benzofuran core.

-

-

2D NMR experiments (COSY, HSQC, HMBC) will be crucial to definitively assign all proton and carbon signals and confirm the connectivity of the atoms.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology:

-

Acquire the IR spectrum of the sample using an FTIR spectrometer (e.g., as a thin film or KBr pellet).

-

Expected characteristic absorption bands:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

-

C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

-

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

-

C-O stretching of the furan ring (around 1000-1300 cm⁻¹).

-

C-N stretching (around 1250-1350 cm⁻¹).

-

-

Potential Applications and Future Directions

The aminobenzofuran scaffold is a cornerstone in the development of various therapeutic agents.[10][11][12] The unique substitution pattern of this compound makes it a compelling candidate for screening in several disease areas:

-

Oncology: Many aminobenzofuran derivatives have shown potent anticancer activity.[1]

-

Neurodegenerative Diseases: The structural similarity to some psychoactive benzofurans suggests potential activity at serotonin receptors, which are implicated in various neurological disorders.[13]

-

Infectious Diseases: The benzofuran core is present in many antimicrobial and antifungal compounds.[1]

Further research should focus on the efficient synthesis and purification of this compound, followed by comprehensive in vitro and in vivo biological evaluation to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis of related analogs, will also be crucial in optimizing its pharmacological properties.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 2-Ethylbenzofuran | 3131-63-3 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. benchchem.com [benchchem.com]

- 9. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 10. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Substituted benzofuran - Wikipedia [en.wikipedia.org]

The Dawn of a New Therapeutic Scaffold: A Technical Guide to the Potential Biological Activities of 2-Ethylbenzofuran-6-amine Derivatives

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals, celebrated for its diverse pharmacological profile.[1][2][3][4] This technical guide charts a course into a promising, yet underexplored, chemical space: the derivatives of 2-Ethylbenzofuran-6-amine. While direct literature on this specific scaffold is nascent, this document provides a comprehensive, forward-looking analysis of its therapeutic potential. By drawing upon established structure-activity relationships of analogous 2-alkyl and 6-amino substituted benzofurans, we will project the likely biological activities, propose robust synthetic and derivatization strategies, and detail the requisite experimental protocols for their validation. This guide is intended to serve as a foundational resource for researchers poised to investigate this novel class of compounds, potentially unlocking new frontiers in the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders.

The Benzofuran Core: A Privileged Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the design of therapeutic agents.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological effects. The introduction of an ethyl group at the 2-position and an amine at the 6-position presents a unique combination of lipophilicity and a key site for chemical elaboration, suggesting a rich potential for novel biological interactions.

Charting the Synthetic Landscape: Accessing the this compound Scaffold

A robust and versatile synthetic strategy is paramount for the exploration of this novel compound class. Based on established methodologies for benzofuran synthesis, we propose a plausible pathway to this compound, which can then serve as a versatile intermediate for further derivatization.

Proposed Synthesis of this compound

A practical approach to the target scaffold involves a multi-step synthesis commencing with a suitably substituted phenol. A common strategy for constructing the benzofuran ring is through the reaction of a salicylaldehyde derivative with an α-halo ketone followed by cyclization. To introduce the 6-amino functionality, a nitro group can be carried through the synthesis and subsequently reduced.

Diagram 1: Proposed Synthetic Route to this compound

Caption: A plausible synthetic pathway to this compound.

Derivatization of the 6-Amino Group: Expanding the Chemical Diversity

The 6-amino group serves as a critical handle for generating a library of derivatives with diverse physicochemical properties. Standard and robust reactions for the derivatization of aromatic amines can be employed:

-

Acylation: Reaction with various acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Schiff Base Formation: Condensation with a wide range of aldehydes and ketones.

-

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [8][9][10][11][12] Step-by-Step Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds. [13][14][15][16][17] Step-by-Step Protocol:

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vitro Neuroprotection Assay: NMDA-Induced Excitotoxicity

This assay evaluates the ability of compounds to protect neurons from cell death induced by the overstimulation of NMDA receptors. [18] Step-by-Step Protocol:

-

Primary Neuronal Culture: Prepare primary cortical neuronal cultures from embryonic rats or mice.

-

Compound Pre-treatment: Treat the neuronal cultures with different concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

-

NMDA Exposure: Induce excitotoxicity by exposing the neurons to a toxic concentration of NMDA (e.g., 100 µM) for a short period (e.g., 15-30 minutes).

-

Washout and Recovery: Wash the cells to remove NMDA and the test compounds, and then incubate them in a fresh medium for 24 hours.

-

Viability Assessment: Assess neuronal viability using a suitable method, such as the MTT assay or by counting live/dead cells with fluorescent dyes (e.g., Calcein-AM/Propidium Iodide).

-

Data Analysis: Quantify the percentage of neuroprotection conferred by the test compounds compared to the NMDA-treated control.

Potential Signaling Pathways for Further Investigation

To delve deeper into the mechanism of action of promising this compound derivatives, investigating their impact on key cellular signaling pathways is crucial.

Diagram 4: Potential Signaling Pathways Modulated by this compound Derivatives

Caption: Hypothesized signaling pathways targeted by the derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising and largely unexplored area for the discovery of novel therapeutic agents. This technical guide provides a comprehensive framework for initiating research in this domain, from the synthesis of the core structure and its derivatives to the evaluation of their potential biological activities. The strong precedent set by other substituted benzofurans suggests that derivatives of this compound are likely to exhibit potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The detailed experimental protocols and hypothesized mechanisms of action presented herein are intended to empower researchers to systematically investigate this exciting new class of compounds. Future work should focus on the synthesis of a diverse library of these derivatives and their rigorous biological evaluation to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 9. benchchem.com [benchchem.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. inotiv.com [inotiv.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Novel Benzofuran Amines

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of an amine functionality to this scaffold vastly expands the accessible chemical space and modulates pharmacological properties, leading to potent antiviral, anticancer, and anti-inflammatory agents.[1][2][3] This guide provides an in-depth technical overview of the modern strategies employed in the discovery, synthesis, isolation, and characterization of novel benzofuran amines. We will move beyond simple procedural lists to explore the causal relationships behind experimental choices, offering field-proven insights into robust methodologies from initial synthesis to final structural validation.

The Strategic Importance of Benzofuran Amines in Drug Discovery

Benzofuran derivatives are ubiquitous in nature and synthetic pharmaceuticals, prized for their rigid, planar structure and versatile electronic properties.[4] Amination of the benzofuran core is a critical strategy in drug design for several reasons:

-

Modulation of Physicochemical Properties: The introduction of a basic amine group significantly impacts a molecule's solubility, lipophilicity (LogP), and pKa. This allows for fine-tuning of pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

-

Formation of Key Interactions: The amine group can act as a hydrogen bond donor or acceptor, and under physiological pH, it is often protonated, allowing for strong ionic interactions with biological targets such as enzymes and receptors.

-

Vector for Further Functionalization: The amine serves as a synthetic handle for subsequent chemical modifications, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The goal of any discovery campaign is not merely to synthesize these molecules but to do so in a way that is efficient, scalable, and yields compounds of verifiable purity and structure.

Core Synthetic Strategies: A Two-Phase Approach